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Compound of Interest

Compound Name: Xdm-cbp

Cat. No.: B13427487 Get Quote

In the landscape of epigenetic cancer therapies, the selective inhibition of the CREB-binding

protein (CBP) and p300 histone acetyltransferases (HATs) has emerged as a promising

strategy. Xdm-cbp, a potent and selective inhibitor of the CBP/p300 bromodomains, has

demonstrated significant anti-proliferative activity across a range of cancer cell lines. This guide

provides a comprehensive cross-validation of Xdm-cbp's anti-tumor activity, offering a direct

comparison with other notable CBP/p300 inhibitors and detailing the experimental protocols

that underpin these findings.

Quantitative Comparison of Anti-Tumor Activity
The efficacy of Xdm-cbp and its counterparts has been evaluated across various cancer cell

lines. The following tables summarize the key quantitative data, providing a comparative

overview of their anti-proliferative and inhibitory activities.

Table 1: Comparison of In Vitro Anti-Proliferative Activity (GI₅₀/IC₅₀ in nM)
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Compound Target
Cancer
Type

Cell Line
GI₅₀/IC₅₀
(nM)

Citation

Xdm-cbp

CBP/p300

Bromodomai

n

Leukemia RPMI-8226
Potent (mean

GI 77%)
[1]

Breast

Cancer
T-47D

Potent (mean

GI 74%)
[1]

Melanoma SK-MEL-5
Potent (mean

GI 73%)*
[1]

CCS1477

p300/CBP

Bromodomai

n

Prostate

Cancer
22Rv1 96 [2][3]

Prostate

Cancer
VCaP 49 [3]

Multiple

Myeloma
OPM-2 5 [4]

GNE-049

CBP/p300

Bromodomai

n

Prostate

Cancer

Various AR+

lines

Significant

Inhibition
[5][6]

Acute

Myeloid

Leukemia

MV-4-11

EC₅₀ of 14

(MYC

expression)

[5]

A-485
p300/CBP

HAT

Hematologica

l

Malignancies

Multiple

Myeloma

lines

Potent

Activity
[7]

Prostate

Cancer
AR+ lines

Potent

Inhibition
[7]

*Specific GI₅₀ values for individual cell lines from the NCI-60 panel were not consistently

reported in the reviewed literature; however, the compound demonstrated high mean growth

inhibition at a concentration of 10 µM.[1]
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Table 2: Comparison of In Vitro Inhibitory Activity (IC₅₀ in nM)

Compound Target Assay IC₅₀ (nM) Citation

GNE-049
CBP Bromodomain

Binding
1.1 [5]

p300 Bromodomain

Binding
2.3 [5]

A-485 p300 HAT Activity 9.8 [8]

CBP HAT Activity 2.6 [8]

CCS1477
p300 Bromodomain

Binding (Kd)
1.3 [3]

CBP Bromodomain

Binding (Kd)
1.7 [3]

Deciphering the Mechanism: The CBP/p300
Signaling Axis
CBP and p300 are crucial co-activators for a multitude of transcription factors that drive

oncogenesis. By inhibiting the bromodomain of CBP/p300, Xdm-cbp and similar compounds

disrupt the recruitment of these co-activators to chromatin, thereby downregulating the

expression of key cancer-promoting genes. The signaling pathway below illustrates this

mechanism.
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Upstream Signals Transcription Factors

Co-activators
Chromatin Modification

Downstream Effects

Growth Factors,
Hormones

Cell Surface/
Nuclear Receptors

Oncogenic TFs
(e.g., MYC, AR, ER)

CBP/p300

recruits

Tumor Suppressors
(e.g., p53)

recruits Histones

acetylates

acetylates

Histone Acetylation
(H3K27ac)

Oncogene Expressionactivates

Tumor Suppressor
Gene Expression

activates

Cell Cycle Progression,
Proliferation

Inhibition of Apoptosis

Cell Cycle Arrest,
Apoptosis

Xdm-cbp &
Alternatives

inhibits
bromodomain
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Seed cells in 96-well plate

Incubate for 24h

Treat with compounds

Incubate for 48-72h

Add MTT solution

Incubate for 4h

Add solubilization solution

Read absorbance at 570nm

Calculate GI50/IC50
 

Cell treatment and lysis

Protein quantification

SDS-PAGE

Protein transfer to membrane

Blocking

Primary antibody incubation

Secondary antibody incubation

Chemiluminescent detection

Image analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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